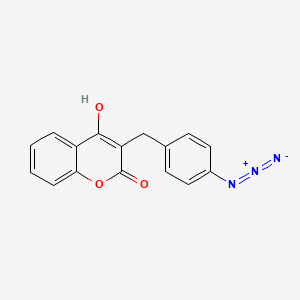

3-(4-Azidobenzyl)-4-hydroxycoumarin

Description

Structure

3D Structure

Properties

CAS No. |

133950-79-5 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.282 |

IUPAC Name |

3-[(4-azidophenyl)methyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C16H11N3O3/c17-19-18-11-7-5-10(6-8-11)9-13-15(20)12-3-1-2-4-14(12)22-16(13)21/h1-8,20H,9H2 |

InChI Key |

DQVWNJPWGMHTDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=CC=C(C=C3)N=[N+]=[N-])O |

Synonyms |

3-(4-azidobenzyl)-4-hydroxycoumarin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Azidobenzyl 4 Hydroxycoumarin

Established Synthetic Pathways for 3-(4-Azidobenzyl)-4-Hydroxycoumarin Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of the foundational 4-hydroxycoumarin (B602359) core, followed by the strategic introduction of the functionally crucial azidobenzyl group at the 3-position.

Condensation Reactions in 4-Hydroxycoumarin Core Formation

The construction of the 4-hydroxycoumarin scaffold can be achieved through several established condensation reactions. One of the most common methods is the Pechmann condensation and its variations, which involve the reaction of a phenol (B47542) with a β-ketoester or malonic acid derivative under acidic conditions. scribd.comsciepub.com

A widely employed approach involves the condensation of a phenol with malonic acid in the presence of a dehydrating agent and catalyst. For instance, the reaction of phenol with malonic acid using a mixture of anhydrous zinc chloride and phosphorus oxychloride serves as an effective condensation agent. sciepub.com Another prominent method is the intramolecular Claisen condensation of methyl acetylsalicylate, which, in the presence of a strong base like sodium methoxide, cyclizes to form the sodium salt of 4-hydroxycoumarin, followed by acidification to yield the final product.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Phenol, Malonic Acid | Anhydrous Zinc Chloride, Phosphorus Oxychloride | 4-Hydroxycoumarin | sciepub.com |

| Methyl Acetylsalicylate | Sodium Methoxide, followed by acid | 4-Hydroxycoumarin | |

| Phenol, Meldrum's Acid | Heat, then Eaton's reagent or Polyphosphoric Acid | 4-Hydroxycoumarin | scribd.com |

Introduction of the Azidobenzyl Moiety at the 3-Position

Once the 4-hydroxycoumarin core is synthesized, the next critical step is the introduction of the 4-azidobenzyl group at the nucleophilic C3 position. This is typically achieved through an alkylation reaction. A common method involves the reaction of 4-hydroxycoumarin with a suitable 4-azidobenzyl halide, such as 4-azidobenzyl bromide, in the presence of a base. arabjchem.org

A notable synthetic route involves the reaction of freshly prepared p-azidobenzylmalonic acid with phenol in the presence of phosphorus trichloride (B1173362) and zinc chloride. mdpi.com This one-pot reaction directly yields 3-(p-azidobenzyl)-4-hydroxycoumarin. The precursor, p-azidobenzylmalonic acid, can be synthesized from p-aminobenzylmalonic acid through diazotization followed by reaction with sodium azide (B81097).

The general reaction scheme for the C3-alkylation is as follows:

4-Hydroxycoumarin + 4-Azidobenzyl Halide → this compound

Various catalysts can be employed to facilitate the C3-alkylation of 4-hydroxycoumarin with benzyl (B1604629) alcohols, including iron(III) perchlorate (B79767) and molecular iodine. arabjchem.org

Radiosynthesis Approaches for Isotopic Labeling (e.g., Carbon-14, Tritium)

For quantitative biochemical studies, such as determining binding affinities and metabolic pathways, isotopically labeled versions of this compound are invaluable. Both Carbon-14 (¹⁴C) and Tritium (³H) can be incorporated into the molecule. mdpi.com

The synthesis of radiolabeled analogs can be achieved by utilizing commercially available isotopically labeled starting materials. mdpi.com For instance, [U-¹⁴C]phenol or [³H]phenol can be used in the initial condensation step to produce a radiolabeled 4-hydroxycoumarin core. mdpi.com Subsequent alkylation with 4-azidobenzyl bromide would then yield the desired radiolabeled photoaffinity probe.

The choice between ¹⁴C and ³H depends on the specific experimental requirements. nih.gov Tritium offers higher specific activity, which can be advantageous for detecting low-abundance binding sites, while Carbon-14 provides a more metabolically stable label. nih.gov

Advanced Derivatization Strategies of this compound

To broaden the applicability and improve the efficacy of this compound as a research tool, various derivatization strategies can be employed. These modifications can enhance its utility in different experimental setups and for integrated methodologies.

Structural Modifications for Enhanced Research Utility

Structural modifications of the coumarin (B35378) core or the azidobenzyl moiety can be undertaken to fine-tune the properties of the photoaffinity probe. For example, the introduction of different substituents on the coumarin ring can alter its photophysical properties, such as its fluorescence quantum yield and emission wavelength, which can be beneficial for detection and imaging applications. nih.gov

Modifications to the azidobenzyl group can also be considered. While the azide group is a common photoactivatable cross-linker, other photoreactive groups like benzophenones or diazirines could be substituted to alter the cross-linking efficiency and specificity. nih.govmdpi.com The choice of the photoreactive group can influence the reactivity of the generated intermediate (nitrene, carbene, or radical) and its propensity to react with different amino acid side chains.

Furthermore, the linker connecting the coumarin and the azido-phenyl ring could be modified to alter the distance and flexibility of the probe, potentially influencing its binding to the target protein.

Synthesis of Multifunctional Analogs for Integrated Methodologies

To facilitate the detection and isolation of protein-probe adducts, multifunctional analogs of this compound can be synthesized. This involves the incorporation of additional functional groups, often referred to as "tags." nih.gov

Commonly used tags include:

Reporter tags: These can be fluorescent dyes for direct visualization or biotin (B1667282) for high-affinity capture by streptavidin-based purification methods. nih.gov

"Clickable" handles: The introduction of an alkyne or azide group at a non-critical position on the molecule allows for the post-labeling attachment of various reporter tags via "click chemistry." nih.gov This modular approach provides greater flexibility in experimental design.

Photochemical Reactivity and Nitrene Chemistry of 3 4 Azidobenzyl 4 Hydroxycoumarin

Fundamental Principles of Aryl Azide (B81097) Photolysis

Aryl azides are a class of compounds that can be activated by light to generate reactive intermediates, making them invaluable for applications such as photoaffinity labeling and protein crosslinking. sioc.ac.cnrsc.org The core of this reactivity lies in the photolysis of the azide group.

Photo-Induced Nitrogen Extrusion Mechanisms

The primary photochemical event for an aryl azide, such as the one in 3-(4-azidobenzyl)-4-hydroxycoumarin, is the absorption of ultraviolet (UV) light, typically in the 260–365 nm range. sioc.ac.cnrsc.org This absorption excites the molecule to a higher energy state, providing the activation energy necessary to cleave the relatively weak bond between the first and second nitrogen atoms of the azide moiety (R-N-N₂). This process results in the irreversible extrusion of a molecule of dinitrogen (N₂), a highly stable and inert gas. wikipedia.orgjournalajocs.com The loss of N₂ generates a highly reactive and electron-deficient intermediate known as a nitrene, which has only six valence electrons on the nitrogen atom. wikipedia.orgjournalajocs.com This photo-induced decomposition is the foundational step that enables the subsequent chemistry of the compound. journalajocs.com

Singlet and Triplet Nitrene Intermediates Formation

Following nitrogen extrusion, the nitrene is initially formed in a singlet state. rsc.orgegyankosh.ac.in The singlet nitrene is characterized by a pair of non-bonding electrons in one orbital and a vacant p-orbital on the nitrogen atom. egyankosh.ac.in This species is extremely short-lived, with a lifetime typically in the nanosecond range, and is highly electrophilic and reactive. rsc.org

The initially formed singlet nitrene can undergo several transformations. One critical pathway is intersystem crossing (ISC), a process where the singlet nitrene relaxes to its more stable, lower-energy triplet ground state. rsc.orgwikipedia.org The triplet nitrene has two unpaired electrons in different orbitals, giving it a biradical character. rsc.orgegyankosh.ac.in The rate of intersystem crossing can be influenced by substituents on the aromatic ring. rsc.org

The two spin states of the nitrene exhibit distinct reactivities. The singlet nitrene primarily undergoes reactions such as insertion into C-H, N-H, and O-H bonds and stereospecific addition to double bonds. rsc.orgegyankosh.ac.in In contrast, the triplet nitrene behaves more like a diradical, primarily engaging in hydrogen atom abstraction to form amines or dimerizing to create azo compounds. rsc.orgegyankosh.ac.in

Table 1: Comparison of Singlet and Triplet Nitrene Intermediates

| Property | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Spin State | Electrons are spin-paired | Electrons are unpaired |

| Energy State | Excited state | Ground state, more stable |

| Lifetime | Very short (e.g., 1-10 ns) rsc.org | Longer-lived (e.g., ~300 ns) rsc.org |

| Reactivity | Highly electrophilic, concerted reactions | Diradical-like, stepwise reactions |

| Primary Reactions | Insertion into X-H bonds (X=C, N, O), stereospecific cycloaddition rsc.orgegyankosh.ac.in | Hydrogen atom abstraction, dimerization to azo compounds egyankosh.ac.in |

Reactivity of Photogenerated Nitrenes from this compound

The nitrene generated from this compound is designed to react with nearby molecules, a property that is exploited in its application as a photoaffinity label.

Covalent Bond Formation with Nucleophilic Biological Entities

As a photoaffinity analog of the anticoagulant dicoumarol, this compound acts as a competitive inhibitor for enzymes that bind 4-hydroxycoumarin (B602359) derivatives. nih.gov Research on its interaction with rat liver NAD(P)H:quinone reductase (also known as DT-diaphorase) has shown it to be an effective inhibitor. nih.gov

Upon irradiation with UV light, the photogenerated nitrene readily forms covalent bonds with amino acid residues within the enzyme's binding site. nih.gov This specific labeling is highly efficient; studies have demonstrated that the covalent modification is prevented by over 99% in the presence of excess dicoumarol, confirming that the labeling occurs specifically at the 4-hydroxycoumarin binding site. nih.gov Sequence analysis of the labeled protein revealed that the nitrene intermediate reacts with specific nucleophilic residues, modifying only threonine 127 and tyrosine 128. nih.gov This high degree of specificity makes the compound an excellent probe for identifying and characterizing the binding sites of proteins that interact with 4-hydroxycoumarin anticoagulants. nih.gov

Table 2: Inhibition Constants for NAD(P)H:quinone Reductase

| Compound | Apparent Inhibition Constant (Ki) |

|---|---|

| This compound | 6.6 x 10⁻⁸ M nih.gov |

| Dicoumarol | 1.7 x 10⁻⁹ M nih.gov |

| Warfarin (B611796) | 3.5 x 10⁻⁵ M nih.gov |

Dehydroazepine Isomerization Pathways

Besides direct insertion reactions, singlet aryl nitrenes have an alternative intramolecular reaction pathway involving ring expansion. wikipedia.orgresearchgate.net The nitrene can rearrange to form a transient benzazirine intermediate, which subsequently undergoes ring expansion to yield a seven-membered cumulene known as a dehydroazepine or ketenimine. rsc.orgresearchgate.net This ketenimine intermediate is relatively long-lived compared to the nitrene and is highly electrophilic. rsc.orgresearchgate.net It is susceptible to attack by nucleophiles, including water or nucleophilic residues on a protein surface. researchgate.netresearchgate.net This isomerization represents a significant reaction pathway for aryl nitrenes and is a potential mechanism through which the photoprobe can covalently attach to its biological target. researchgate.net

Photomodulation of Coumarin (B35378) Fluorescence via Azide Cleavage

Coumarin derivatives are well-known for their fluorescent properties. sciepub.com However, the fluorescence of the 4-hydroxycoumarin core in this compound is significantly quenched by the presence of the azido (B1232118) group. glenresearch.com The azide functions as an effective fluorescence quencher, rendering the parent molecule weakly fluorescent. glenresearch.comd-nb.info

Photolysis provides a mechanism to modulate this fluorescence. The light-induced cleavage of the azide group to form the nitrene eliminates the source of quenching. rsc.org As the nitrene intermediate reacts and is converted into a stable product (e.g., through insertion or rearrangement), the fluorescent properties of the coumarin core are restored or even enhanced. rsc.orgnih.gov This "turn-on" fluorescence response is highly desirable for bioimaging and sensing applications, as the generation of a fluorescent signal is directly coupled to the photo-activation and covalent labeling event. rsc.orgresearchgate.net This allows for the real-time tracking and localization of the probe as it binds to its target. rsc.org

Applications in Photoaffinity Labeling Pal for Molecular Target Identification

Methodological Framework of Photoaffinity Labeling with 3-(4-Azidobenzyl)-4-Hydroxycoumarin

Photoaffinity labeling with this compound leverages the compound's unique chemical structure to investigate biomolecular interactions. The key to this technique is the azido (B1232118) group, which can be activated by ultraviolet (UV) light to form a highly reactive nitrene intermediate. ontosight.ai This transient species can then form a stable, covalent bond with nearby amino acid residues within the binding site of a target protein. tandfonline.com

Covalent Capture of Biomolecule-Ligand Interactions

The process of photoaffinity labeling begins with the non-covalent binding of this compound to its target protein. This initial interaction is specific, driven by the affinity of the coumarin (B35378) scaffold for the protein's binding pocket. tandfonline.com Upon irradiation with UV light, the aryl azide (B81097) moiety is converted into a highly reactive nitrene. This nitrene can insert into various chemical bonds, including C-H and N-H bonds of amino acid side chains, resulting in the formation of a permanent, covalent cross-link between the probe and the protein. ontosight.aitandfonline.com This "covalent capture" effectively freezes the ligand-receptor complex, allowing for its isolation and subsequent analysis. tandfonline.com

Experimental Design for Photo-Crosslinking Studies

A typical photo-crosslinking experiment using this compound involves several key steps. researchgate.net Initially, the photoprobe is incubated with the biological sample, which could be a purified protein, a cell lysate, or even intact cells, to allow for the formation of the non-covalent complex. tandfonline.com The sample is then exposed to UV light to trigger the photo-crosslinking reaction. nih.gov Following irradiation, the sample is typically subjected to techniques like SDS-PAGE to separate the proteins. The covalently labeled protein can then be identified through various methods, such as autoradiography if a radiolabeled version of the probe is used, or by mass spectrometry to pinpoint the exact site of modification. tandfonline.com

Elucidation of Enzyme Binding Sites

One of the most significant applications of this compound has been in the detailed mapping of enzyme active sites. Its structural similarity to known enzyme inhibitors, such as the anticoagulant dicoumarol, makes it an effective probe for a range of enzymes. nih.gov

Mapping of NAD(P)H:Quinone Reductase (DT-diaphorase) Binding Site

This compound has been instrumental in elucidating the binding site of NAD(P)H:quinone reductase, also known as DT-diaphorase. nih.govresearchgate.net This enzyme plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones. nih.gov The probe acts as a competitive inhibitor of DT-diaphorase, with an apparent inhibition constant (Ki) of 6.6 x 10⁻⁸ M, indicating strong binding. researchgate.netnih.gov Upon UV irradiation, the probe covalently labels the enzyme, and this labeling can be prevented by the presence of dicoumarol, confirming the specificity of the interaction at the 4-hydroxycoumarin (B602359) binding site. nih.govresearchgate.net

Identification of Specific Amino Acid Residues (e.g., Threonine 127, Tyrosine 128)

Through peptide sequencing of the covalently modified DT-diaphorase, researchers have been able to identify the specific amino acid residues that constitute the binding pocket. nih.gov Studies have shown that Threonine 127 and Tyrosine 128 are the primary sites of modification by this compound. nih.govresearchgate.net This finding was a significant breakthrough, as it provided the first direct evidence of the specific amino acids involved in the 4-hydroxycoumarin binding site within this enzyme. nih.gov Interestingly, subsequent research has indicated that Akt can phosphorylate NQO1 at Threonine 128, leading to its degradation. researchgate.net

Identification of Coumarin-Binding Proteins

Beyond its use in studying DT-diaphorase, this compound has proven to be a valuable tool for the broader identification of proteins that bind to coumarin derivatives. nih.gov For instance, this photoaffinity probe was used to identify a 15-kDa protein in both microsomal and cytosolic fractions of rat liver as a warfarin-binding protein. nih.gov Subsequent amino-terminal sequence analysis revealed this protein to be the liver fatty acid-binding protein (L-FABP). nih.gov This discovery suggests a potential role for L-FABP in the uptake and transport of 4-hydroxycoumarin-based anticoagulant drugs. nih.gov

The versatility of this compound as a photoaffinity label highlights its importance in chemical biology and drug discovery. The ability to covalently tag and identify the binding partners of coumarin-based molecules provides a powerful strategy for understanding their mechanisms of action and for discovering new therapeutic targets. rsc.org

Association with Fatty Acid-Binding Protein (L-FABP)

A significant application of this compound has been the identification of cellular proteins that interact with 4-hydroxycoumarin-based anticoagulants. In a pivotal study using a radiolabeled version of the probe, [14C]3-ABHC, researchers investigated potential warfarin (B611796) receptors in rat liver fractions. nih.gov The experiments revealed that [14C]3-ABHC specifically labeled a 15,000-dalton (15-kDa) protein present in both the cytosolic and microsomal preparations of the liver. nih.gov

To confirm the specificity of this interaction, protection experiments were conducted. Pre-incubation of the liver fractions with an excess of either warfarin or dicoumarol, both potent 4-hydroxycoumarin anticoagulants, completely prevented the covalent labeling of the 15-kDa protein by [14C]3-ABHC. nih.gov This demonstrated that 3-ABHC, warfarin, and dicoumarol all compete for the same binding site on this protein. Interestingly, the parent compound 4-hydroxycoumarin did not block the labeling, suggesting it has a lower affinity for this particular binding site compared to its derivatives. nih.gov

The 15-kDa protein was subsequently isolated and identified through amino-terminal sequencing. Its first 20 amino acid residues were found to be identical to that of rat liver fatty acid-binding protein (L-FABP). nih.gov Further experiments with purified L-FABP confirmed that it is directly and specifically labeled by the photoaffinity probe. nih.gov Additionally, oleic acid, a known physiological ligand for L-FABP, was shown to compete with 3-ABHC for binding, although it was less effective than warfarin at protecting the protein from being labeled. nih.govnih.gov These collective findings strongly indicated that L-FABP is a significant coumarin-binding protein in the liver and may act as a hepatic receptor involved in the uptake or transport of oral anticoagulant drugs. nih.govnih.gov

Table 1: Protection of 15-kDa Protein (L-FABP) Labeling by [14C]3-ABHC

| Competing Ligand | Protection against Labeling | Implication |

|---|---|---|

| Warfarin | Complete | Specific binding to the warfarin site |

| Dicoumarol | Complete | Specific binding to the coumarin site |

| 4-Hydroxycoumarin | None | Lower affinity for this binding site |

Investigation of Warfarin-Binding Proteins

The development of 3-ABHC was a direct effort to create a molecular tool for identifying the full spectrum of warfarin-binding proteins in mammalian tissues. nih.govnih.gov Its success in this area is highlighted by the specific identification of L-FABP. The utility and specificity of 3-ABHC are further underscored when its labeling pattern is compared to that of other photoaffinity probes. nih.gov

In the same studies that identified L-FABP, another 4-hydroxycoumarin-based photoaffinity analog, 3-(4-azido-5-iodosalicylamido)-4-hydroxycoumarin (B590788) (AzISAHC), was used. nih.gov Despite also being a photoreactive coumarin derivative, [125I]AzISAHC did not result in the labeling of the 15-kDa L-FABP in rat liver fractions. nih.gov This differential labeling outcome emphasizes the high degree of structural specificity involved in ligand-protein interactions and validates 3-ABHC as a precise probe for a particular subset of coumarin-binding sites. The successful and specific labeling of L-FABP by [14C]3-ABHC, combined with the protection afforded by warfarin, provides direct evidence that L-FABP is a bona fide warfarin-binding protein. nih.gov

Table 2: Comparison of Photoaffinity Probes for Labeling Rat Liver Proteins

| Photoaffinity Probe | Target Labeled | Specificity Highlighted |

|---|---|---|

| [14C]this compound ([14C]3-ABHC) | 15-kDa protein (L-FABP) | Specifically identifies L-FABP as a coumarin-binding protein. |

Contributions to Mechanistic Understanding of 4-Hydroxycoumarin Action

Beyond identifying novel binding partners, 3-ABHC has been instrumental in elucidating the molecular mechanisms of action for 4-hydroxycoumarin drugs by mapping their binding sites on known enzyme targets. nih.gov A key enzyme in this context is the dicoumarol-sensitive NAD(P)H:quinone reductase (EC 1.6.99.2), also known as DT-diaphorase. This enzyme is known to be inhibited by coumarin anticoagulants. nih.govacs.org

Studies showed that 3-ABHC is an effective competitive inhibitor of rat liver NAD(P)H:quinone reductase. nih.gov Its inhibitory potency is significant and falls within the range required for an effective photoaffinity reagent. nih.govmdpi.com Upon UV irradiation, 3-ABHC covalently labeled the enzyme, and this labeling was highly specific. The presence of just 15 µM of dicoumarol was sufficient to prevent over 99% of the covalent modification, confirming that 3-ABHC binds to the same 4-hydroxycoumarin binding site on the enzyme. nih.gov

Table 3: Inhibition Constants (Ki) for NAD(P)H:Quinone Reductase

| Inhibitor | Apparent Inhibition Constant (Ki) |

|---|---|

| This compound | 6.6 x 10⁻⁸ M |

| Dicoumarol | 1.7 x 10⁻⁹ M |

Data sourced from studies on rat liver NAD(P)H:quinone reductase. nih.govmdpi.com

The most significant contribution from this research was the precise identification of the amino acid residues modified by the probe. nih.gov Through peptide sequencing, a single region within the NAD(P)H:quinone reductase protein was found to be labeled. The covalent modification occurred exclusively at two residues: threonine 127 and tyrosine 128. nih.gov This was a landmark finding, as it defined for the first time a portion of the 4-hydroxycoumarin binding domain within a protein that has a well-established sensitivity to this class of anticoagulants. nih.gov Because dicoumarol acts as a competitive inhibitor of pyridine (B92270) nucleotide binding in this enzyme, these results also help to delineate a part of this unusual nucleotide-binding site. nih.gov The success of this work suggests that 3-ABHC is a valuable tool for identifying and characterizing other proteins that are inhibited by 4-hydroxycoumarin derivatives, such as the enzymes involved in the vitamin K-dependent carboxylation system. nih.govmdpi.com

Integration with Bioorthogonal Click Chemistry Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(4-Azidobenzyl)-4-Hydroxycoumarin

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction utilized for bioconjugation. nih.goved.ac.uk This reaction involves the formation of a stable triazole ring by linking an azide (B81097), such as the one present in this compound, with an alkyne-containing molecule. The reaction's utility is widespread, finding applications in diverse areas from materials science to the synthesis of complex biological molecules. nih.goved.ac.uk

The foundation of CuAAC lies in the [3+2] cycloaddition between an azide and a terminal alkyne, a reaction that is significantly accelerated by the presence of a copper(I) catalyst. ed.ac.uk This process results in the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring. ed.ac.uksigmaaldrich.com The azide and alkyne functional groups are considered bioorthogonal, meaning they are largely unreactive with biological molecules and in aqueous environments, which makes this reaction highly suitable for modifying biomolecules within complex biological systems. sigmaaldrich.comresearchgate.net The resulting triazole linker is robust and does not perturb the biological activity of the labeled molecule.

The CuAAC reaction requires the copper catalyst to be in the air-sensitive Cu(I) oxidation state. nih.gov To maintain this active state, a reducing agent, such as sodium ascorbate (B8700270) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is often included in the reaction mixture. nih.gov To enhance the reaction's efficiency and protect biological samples from potential damage by copper ions, various chelating ligands are employed. A commonly used ligand is tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). nih.gov More water-soluble ligands, like a carboxylated version of TBTA and sulfonated bathophenanthroline, have been developed to improve performance in aqueous biological buffers. nih.gov

Recent advancements have explored electrochemical methods to maintain the active Cu(I) state, eliminating the need for chemical reducing agents that could potentially interfere with biological systems. nih.gov For instance, applying a potential of -200 mV with a reticulated vitreous carbon working electrode can effectively generate and maintain the Cu(I) catalyst from a CuSO4 precursor in the presence of a suitable ligand. nih.gov Typical reaction conditions for bioconjugation involve low, sub-stoichiometric concentrations of the copper catalyst and ligand in aqueous buffers at or near physiological pH. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern in living systems. This has led to the development of copper-free click chemistry alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). sigmaaldrich.com

SPAAC utilizes strained cyclooctynes, which react readily with azides without the need for a copper catalyst. sigmaaldrich.com This copper-free approach is highly advantageous for in vivo applications and the labeling of live cells, as it circumvents the issue of copper-induced toxicity. sigmaaldrich.com The reaction between a strained alkyne and an azide, like that in this compound, proceeds efficiently under physiological conditions, forming a stable triazole linkage. This method has been successfully employed for various bioconjugation purposes where the presence of a metal catalyst is undesirable.

Versatile Bioconjugation and Probe Functionalization

The azide group on this compound provides a versatile handle for its attachment to a wide array of biomolecules and materials through click chemistry. ed.ac.ukrsc.org This allows for the development of customized probes for various biological and biotechnological applications.

The ability to conjugate this compound to biomolecules is a key aspect of its utility. For instance, it can be attached to RNA molecules that have been metabolically engineered to contain a terminal alkyne. This enables the fluorescent labeling and subsequent imaging of RNA in cellular environments.

Furthermore, this azido-coumarin derivative can be used to functionalize nanoparticles. rsc.org Alkyne-modified nanoparticles can be reacted with this compound via CuAAC to create fluorescently labeled nanoparticles. rsc.org These functionalized nanoparticles can then be used for various applications, including targeted imaging and as delivery vehicles. The percentage of nanoparticle functionalization can be controlled by adjusting the stoichiometry of the reactants. rsc.org

Development of Multifunctional Bioconjugate Modules

The strategic placement of an azide moiety on the 4-hydroxycoumarin (B602359) framework, as seen in this compound, provides a versatile chemical handle for modern bioconjugation techniques. Beyond its traditional use in photoaffinity labeling, the azide group is an ideal partner for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov These reactions enable the efficient and specific covalent linking of the coumarin (B35378) scaffold to other molecules, facilitating the construction of sophisticated multifunctional bioconjugate modules. nih.govnih.gov

The development of these modules is predicated on the principle of combining distinct functional units to create a new chemical entity with synergistic or multi-faceted properties. In this context, the 4-hydroxycoumarin core often serves as an intrinsic bioactive component or a fluorescent reporter, while the azide allows it to be "clicked" onto a second molecule, which could be a targeting ligand, a therapeutic agent, a solubility enhancer, or another probe. nih.govnih.gov The resulting triazole linkage formed during the click reaction is exceptionally stable, ensuring the integrity of the conjugate in biological environments. soton.ac.uk

A common synthetic strategy involves the propargylation of 4-hydroxycoumarin to install a terminal alkyne. This alkyne-modified coumarin is then reacted with a molecule containing an azide group (such as a substituted benzyl (B1604629) azide) via CuAAC to form the desired 1,2,3-triazole-linked bioconjugate. acs.orgmdpi.com This modular approach allows for the creation of diverse libraries of compounds from common coumarin and azide precursors. mdpi.comsemanticscholar.org

The table below summarizes selected research findings on the development of such multifunctional modules based on the 4-hydroxycoumarin scaffold.

| Starting Coumarin Scaffold | Conjugation Partner (via Click Chemistry) | Resulting Module Type | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Substituted Benzyl Azides | 4-Hydroxycoumarin-N-benzyl-1,2,3-triazole | Acetylcholinesterase (AChE) Inhibition | researchgate.net |

| 4-O-Propargyl-coumarin | Substituted Benzyl Azides | Coumarin-O-benzyl-1,2,3-triazole | Cholinesterase (ChE) and β-Secretase (BACE-1) Inhibition | acs.org |

| 4-Hydroxy-3-((5-aryl-1,3,4-oxadiazol-2-yl)thio)coumarin | (Not Click Chemistry) | Coumarin-Oxadiazole Hybrid | Anticancer (against HepG2, MCF7, HT29 cell lines) | nih.gov |

| 4-Hydroxy-3-((4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio)coumarin | (Not Click Chemistry) | Coumarin-Triazole Hybrid | Anticancer (against HepG2, MCF7, HT29 cell lines) | nih.gov |

| O-propargylated coumarin | Alkyl or Aryl Azides | 4-Substituted 1,2,3-triazole-coumarin | Antibacterial (against Enterococcus faecalis) | mdpi.com |

Development and Application As Fluorescent Probes in Biological Systems

Design Principles of Coumarin-Based Fluorescent Probes

The rational design of coumarin-based fluorescent probes hinges on the strategic manipulation of the coumarin (B35378) scaffold to achieve desired photophysical and chemical properties. This involves leveraging the intrinsic fluorescence of the coumarin core and incorporating specific functional groups that can modulate this fluorescence in response to a particular analyte or biological event.

The coumarin core itself is a fluorescent entity, a property that forms the basis of its use in probe design. The fluorescence of coumarins is highly sensitive to their substitution pattern and the polarity of their environment. The 4-hydroxycoumarin (B602359) scaffold, in particular, serves as a versatile platform. The hydroxyl group at the 4-position can influence the electron density of the coumarin ring system, thereby affecting its absorption and emission maxima. The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) process, which can be finely tuned by the introduction of various substituents.

The incorporation of an azide (B81097) (N₃) group into a fluorescent molecule is a common strategy for designing "turn-on" fluorescent probes. The azide group typically acts as a fluorescence quencher through a process known as photoinduced electron transfer (PeT). In its native state, the azido-containing probe is non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte, the azide group is chemically transformed into an amine (-NH₂) or other functional group. This transformation suppresses the PeT process, leading to a significant enhancement of fluorescence intensity, thus "turning on" the signal. This mechanism provides a high signal-to-noise ratio, making azide-based probes highly sensitive for detection.

Spectroscopic Readout in Molecular Imaging and Detection Methodologies

The application of coumarin-based fluorescent probes in molecular imaging and detection relies on the measurable changes in their spectroscopic properties, primarily fluorescence, upon interaction with a target molecule or participation in a biochemical process.

A prominent application of azido-coumarin probes is the detection of biologically relevant small molecules, such as hydrogen sulfide (B99878) (H₂S). Hydrogen sulfide can selectively reduce the azide group to an amine. This chemical reaction forms the basis of detection. For instance, a probe like 7-azido-4-methylcoumarin (B1373340) is essentially non-fluorescent, but upon reaction with H₂S, it is converted to the highly fluorescent 7-amino-4-methylcoumarin. This "turn-on" fluorescence response allows for the sensitive and selective detection of H₂S in biological samples. The change in fluorescence intensity can be quantitatively correlated to the concentration of the analyte.

| Probe Type | Analyte | Mechanism | Spectroscopic Change |

| Azido-coumarin | Hydrogen Sulfide (H₂S) | Reduction of azide to amine | Fluorescence "turn-on" |

Beyond the detection of small molecules, coumarin-based probes can be designed to monitor dynamic biochemical processes. The "turn-on" mechanism associated with the azide group's transformation is particularly useful in this context. For example, probes can be designed to respond to specific enzyme activities or changes in the cellular redox environment. The fluorescence signal provides a real-time readout of the biochemical process, enabling researchers to study cellular functions and dysfunctions.

Applications in In Vitro Research and Cell-Based Assays (Excluding Human Cells/Clinical Data)

The utility of these fluorescent probes is well-established in a variety of in vitro and cell-based research settings. These probes have been successfully employed for the detection and imaging of analytes in various cell lines and model organisms. For instance, coumarin-based probes have been used to visualize hydrogen sulfide in HeLa cells, murine macrophage-like RAW264.7 cells, and even in living zebrafish larvae. These studies demonstrate the cell permeability of the probes and their ability to function within the complex intracellular environment to provide valuable insights into cellular chemistry and biology.

| Application Area | Cell/Organism Model | Target Analyte/Process | Reference |

| In Vitro Detection | HeLa Cells | Hydrogen Sulfide | |

| Cell-Based Imaging | RAW264.7 Macrophages | Hydrogen Sulfide | |

| Live Organism Imaging | Zebrafish Larvae | Hydrogen Sulfide |

RNA Modification and Structure-Function Studies

The study of RNA structure and function often relies on chemical probes to modify RNA and to identify its interaction partners, such as RNA-binding proteins. Photoaffinity labeling is a powerful technique for this purpose, where a photoreactive group, commonly an aryl azide, is attached to a molecule that can bind to RNA. mdpi.comrsc.org Upon UV irradiation, the probe covalently cross-links to the interacting RNA or protein, allowing for the identification of the binding site. rsc.org

Coumarin derivatives have been explored in the context of nucleic acid research. For instance, modified nucleosides containing coumarin can be used to induce DNA crosslinking. baseclick.eu Furthermore, other azido-coumarin compounds, such as 7-azido-4-(bromomethyl)coumarin (N3BC), have been specifically developed as multifunctional reagents for the post-synthetic functionalization of RNA. nih.govCurrent time information in Abbottabad, PK. These related compounds can be used in photo-crosslinking studies to investigate RNA-protein interactions. nih.govCurrent time information in Abbottabad, PK.

However, a detailed review of the scientific literature indicates that the primary and well-documented application of 3-(4-Azidobenzyl)-4-hydroxycoumarin is as a photoaffinity probe for proteins, not RNA. It was synthesized to serve as a competitive inhibitor and photoaffinity label for the dicoumarol-binding site of NAD(P)H:quinone reductase, an enzyme sensitive to 4-hydroxycoumarin anticoagulants. nih.govillinois.edu The research highlights its effectiveness in labeling specific amino acid residues within the protein's binding site. nih.gov While the principles of photoaffinity labeling are applicable to RNA, specific studies detailing the use of this compound for RNA modification or to elucidate RNA structure-function relationships have not been identified in the surveyed literature.

Visualization of Intracellular Analytes in Model Systems

Fluorescent probes are indispensable tools in cell biology for visualizing the localization and concentration of specific molecules (analytes) within living cells. rsc.orgnih.gov These probes are typically designed with a fluorophore—a molecule that emits light upon excitation—and a recognition moiety that selectively interacts with the target analyte. rsc.org The coumarin core present in 3-ABHC is a well-known fluorophore, and various coumarin derivatives have been successfully developed as fluorescent probes for imaging. nih.gov The design of such probes often involves modulating the fluorescence properties of the coumarin scaffold in response to binding a target, creating an "off-on" or ratiometric signal. nih.gov

The documented application of this compound, however, centers on its function as a photoaffinity label rather than as a fluorescent imaging probe for intracellular analytes. nih.govillinois.edu The key feature exploited in its primary application is the photo-reactivity of the azide group, which covalently links the molecule to its binding partner upon UV activation. nih.gov While the compound is inherently fluorescent due to the coumarin structure, its use in studies is not for the direct, real-time visualization of analyte concentrations. Instead, it is used to irreversibly tag a binding site, with subsequent detection of the tag often occurring after cell lysis and protein isolation. nih.gov

Extensive searches of scientific databases did not yield studies where this compound was specifically employed as a fluorescent probe for the visualization of intracellular analytes in model systems. Its established role remains that of a highly specific photoaffinity reagent for identifying the binding sites of proteins that are inhibited by 4-hydroxycoumarin derivatives. nih.govillinois.edu

Investigation of Molecular Mechanisms of Biological Activity Non Clinical Focus

Enzyme Inhibition Studies and Kinetic Analysis

Research has centered on the inhibitory effects of 3-(4-Azidobenzyl)-4-hydroxycoumarin against specific enzymes, with detailed kinetic analysis to quantify its potency.

This compound has been identified as an effective competitive inhibitor of the dicoumarol-sensitive NAD(P)H:quinone reductase, also known as DT-diaphorase. nih.govnih.gov As a photoaffinity analog of 4-hydroxycoumarin (B602359), it has been instrumental in studying the binding characteristics of this class of compounds. nih.gov Its mechanism involves competing with the enzyme's natural substrates, thereby blocking its normal function.

Kinetic studies have determined the apparent inhibition constant (Ki) for this compound to be 6.6 x 10⁻⁸ M. nih.govnih.gov This value indicates potent inhibition of NAD(P)H:quinone reductase. When compared to other well-known 4-hydroxycoumarin derivatives, its inhibitory activity is comparable to that of dicoumarol, which has a Ki of 1.7 x 10⁻⁹ M. nih.govnih.gov However, it is a significantly more potent inhibitor than Warfarin (B611796), which has a Ki of 3.5 x 10⁻⁵ M. nih.govnih.gov

| Compound | Inhibition Constant (Ki) for NAD(P)H:Quinone Reductase |

|---|---|

| This compound | 6.6 x 10⁻⁸ M |

| Dicoumarol | 1.7 x 10⁻⁹ M |

| Warfarin | 3.5 x 10⁻⁵ M |

Molecular Interactions with Protein Targets

The azido (B1232118) group in this compound makes it a valuable tool as a photoaffinity probe, allowing for the identification and characterization of its protein binding sites.

Upon irradiation with ultraviolet light, this compound covalently binds to NAD(P)H:quinone reductase, allowing for the specific labeling of its binding site. nih.gov Subsequent analysis, including isolation and sequencing of the modified peptides, revealed a single labeled region within the protein. nih.gov Specifically, threonine 127 and tyrosine 128 were identified as the only amino acid residues that were modified by the compound. nih.gov This finding was crucial in defining a portion of the 4-hydroxycoumarin binding site within the enzyme. nih.gov

The specificity of the binding of this compound to NAD(P)H:quinone reductase was confirmed through ligand competition assays. nih.gov The presence of 15 µM dicoumarol, another potent inhibitor, was shown to prevent over 99% of the covalent incorporation of the photoaffinity probe into the enzyme. nih.gov This demonstrates that both this compound and dicoumarol compete for the same specific 4-hydroxycoumarin binding site on the reductase. nih.gov

Insights into Antimicrobial Activity Mechanisms at the Molecular Level (In Vitro Studies)

There is a notable lack of specific in vitro studies detailing the molecular mechanisms of antimicrobial activity for this compound. While some derivatives of 4-hydroxycoumarin have been investigated for their antibacterial properties, this specific compound has not been a focus of such research. A general review of 4-hydroxycoumarin derivatives indicates that 3-(p-azidobenzyl)-4-hydroxycoumarin is associated with antibacterial activity, but the underlying molecular interactions and pathways have not been elucidated. nih.gov

Future in vitro research would be necessary to determine if this compound exhibits antimicrobial effects through mechanisms observed in other coumarin (B35378) compounds, such as the inhibition of DNA gyrase, disruption of bacterial cell membranes, or interference with microbial metabolic pathways. However, at present, there is no direct evidence from in vitro studies to support any specific antimicrobial mechanism of action for this compound.

Antioxidative Action Mechanisms (In Vitro Studies)

Similar to its antimicrobial properties, the specific molecular mechanisms of the antioxidative action of this compound have not been a significant subject of in vitro investigation. The broader class of 4-hydroxycoumarin derivatives has been recognized for their antioxidant potential, which is often attributed to their ability to scavenge free radicals and chelate metal ions.

The potential for this compound to act as an antioxidant could be hypothesized based on its chemical structure, which includes a phenolic hydroxyl group characteristic of many antioxidant compounds. This functional group could potentially donate a hydrogen atom to neutralize free radicals. However, without specific in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other antioxidant capacity tests performed on this particular compound, any discussion of its antioxidative mechanism remains speculative. There is currently no available data from in vitro studies to detail the specific pathways or efficiencies of its potential antioxidative actions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-azidobenzyl)-4-hydroxycoumarin derivatives?

- Answer : Multicomponent reactions (MCRs) using ZnO nanoparticles as catalysts are efficient for synthesizing functionalized 4-hydroxycoumarin derivatives. For example, condensation between aromatic aldehydes, 4-hydroxycoumarin, and amides under ultrasonic conditions yields high-purity products . The azide group can be introduced via post-synthetic modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate the 4-azidobenzyl moiety.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the coumarin scaffold and azide substitution. For example, the 4-hydroxy group typically appears as a singlet at δ 5.0–5.5 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) can confirm the molecular formula and azide stretching band (~2100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer : Due to the azide group’s potential explosivity, use blast shields and minimize mechanical stress. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store the compound in a cool, dry environment away from reducing agents. Waste must be treated with sodium nitrite or hypochlorite solutions to neutralize azides before disposal .

Advanced Research Questions

Q. How do structural modifications to the 4-azidobenzyl group influence the biological activity of 4-hydroxycoumarin derivatives?

- Answer : The azide group enhances photochemical reactivity, enabling applications in photoaffinity labeling for target identification. For instance, replacing the benzyl group with 4-azidobenzyl in coumarin derivatives increases crosslinking efficiency with proteins under UV light. Activity can be further tuned by altering substituents on the coumarin ring (e.g., electron-withdrawing groups improve stability) .

Q. What strategies resolve contradictions in reported anticoagulant activity data for 4-hydroxycoumarin derivatives?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., thrombin vs. factor Xa inhibition assays). Standardize protocols using recombinant enzymes and control for solvent effects (e.g., DMSO concentration ≤1%). Cross-validate results with in vivo models, such as rat tail-bleeding assays, to confirm mechanism-specific activity .

Q. How can researchers optimize the photostability of this compound for in vivo imaging?

- Answer : Encapsulate the compound in polymeric nanoparticles (e.g., PLGA) to reduce photodegradation. Use two-photon excitation (λ > 700 nm) instead of UV light to minimize photobleaching. Monitor stability via fluorescence lifetime imaging microscopy (FLIM) in physiological buffers .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm resolves unreacted starting materials (e.g., 4-hydroxycoumarin). For azide-related byproducts, liquid chromatography-mass spectrometry (LC-MS) in negative ion mode provides ppm-level sensitivity .

Methodological Notes

- Synthesis Optimization : Include a stepwise temperature ramp (25°C → 60°C) during MCRs to avoid exothermic side reactions .

- Biological Assays : Pre-incubate derivatives with human serum albumin (HSA) to assess protein-binding effects on activity .

- Data Reproducibility : Report geometric mean values for biological replicates to account for log-normal distributions in enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.